4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide
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Overview
Description
4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzoic acid.
Amidation: The benzoic acid derivative undergoes amidation with cyclopropylamine to form N-cyclopropyl-3-(trifluoromethyl)benzamide.
Nitration and Reduction: The benzamide is then nitrated to introduce the amino group, followed by reduction to convert the nitro group to an amino group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of these derivatives.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzoic acid
- 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzylamine
- 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group, an amino group, and a cyclopropyl moiety attached to a benzamide framework. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and influence biological interactions.
The mechanism of action for this compound is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways crucial for cellular responses.
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
- Anticancer Effects : In a preclinical model using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM).
Data Tables
Properties
IUPAC Name |
4-amino-N-cyclopropyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-5-6(1-4-9(8)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGXOPWHRHNCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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